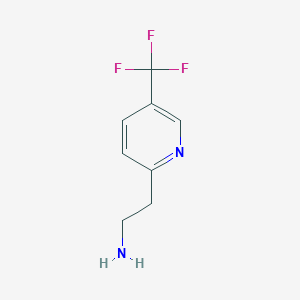

2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(3-4-12)13-5-6/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAAOPBQLZKGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592507 | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-36-1 | |

| Record name | 5-(Trifluoromethyl)-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine is a fluorinated pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties to the molecule, influencing its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth overview of the core attributes of this compound, its synthesis, and its applications, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound and its common salt form are summarized below. Understanding these characteristics is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference |

| Molecular Formula | C8H9F3N2 | C8H11Cl2F3N2 | [3] |

| Molecular Weight | 190.17 g/mol | 263.09 g/mol | [4] |

| CAS Number | 885277-36-1 | 1187932-37-1 | [3][5] |

| Appearance | Not specified | Powder | [5] |

| Storage Temperature | Ambient | Room Temperature | [5] |

Synthesis and Chemical Reactions

The synthesis of trifluoromethylpyridine derivatives is a key area of research, with various methods developed to efficiently produce these valuable intermediates.[2][6] A common precursor for the synthesis of related compounds is 2-chloro-5-(trifluoromethyl)pyridine.[2][7]

General Synthetic Approach

A prevalent method for synthesizing compounds structurally similar to this compound involves the reduction of a nitrile precursor. For instance, the synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine has been reported via the high-pressure hydrogenation of 2-cyano-3-chloro-5-trifluoromethylpyridine.[8] An alternative and less harsh method involves the use of a borane solution to reduce the nitrile.[8]

Below is a generalized workflow for the synthesis of a substituted 2-(pyridin-2-yl)ethylamine from its corresponding nitrile.

Caption: Generalized synthetic workflow from a nitrile precursor.

Key Experimental Protocol: Reduction of a Pyridyl Acetonitrile Derivative

The following protocol is a representative example of the reduction of a nitrile to a primary amine, a key transformation in the synthesis of this compound and its analogs.

Materials:

-

2-Cyano-5-trifluoromethylpyridine

-

Borane solution (e.g., Borane-tetrahydrofuran complex)

-

Inert solvent (e.g., Tetrahydrofuran)

-

Methanol

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), cool the borane solution in an appropriate solvent to 0-5°C.

-

Slowly add a solution of 2-cyano-5-trifluoromethylpyridine to the cooled borane solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture again to 0-5°C.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup to isolate the crude product.

-

Purify the product using a suitable method, such as column chromatography or distillation.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern pharmaceutical and agrochemical discovery.[1][2] The trifluoromethyl group often enhances metabolic stability, increases lipophilicity, and can improve a molecule's binding affinity to its target protein.[1]

Role in Medicinal Chemistry

Derivatives of this compound are explored as intermediates in the synthesis of a wide range of biologically active molecules. The primary amine group serves as a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. These compounds have been investigated for their potential in developing treatments for various diseases, including cancer and bacterial infections.[1] The activation of G-protein coupled receptors (GPCRs) like TGR5 is one area where related structures have shown promise.[9]

Caption: Role as a building block in drug discovery.

Agrochemical Applications

Trifluoromethylpyridine derivatives have a well-established history in the agrochemical industry, being key components in a number of successful herbicides and pesticides.[2] The unique properties conferred by the trifluoromethyl group contribute to the efficacy and selectivity of these agrochemicals.[2] For example, fluazifop-butyl, a herbicide, incorporates a trifluoromethylpyridine moiety.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. For the hydrochloride salt of the related compound, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethylamine, the following hazard statements are noted: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its distinct molecular structure, characterized by the presence of a trifluoromethyl group on a pyridine ring, offers significant advantages for developing molecules with enhanced biological activity and optimized physicochemical properties. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this compound in their scientific endeavors.

References

- Google Patents. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine.

-

A10235. This compound. Available from: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. Available from: [Link]

-

MDPI. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

-

BNA-Chem. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. Available from: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

PubMed. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Available from: [Link]

-

PubChem. 2-Hydroxy-5-(trifluoromethyl)pyridine. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 885277-36-1 [amp.chemicalbook.com]

- 4. 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine [cymitquimica.com]

- 5. 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride | 1187932-37-1 [sigmaaldrich.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents [patents.google.com]

- 9. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectral Maze: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation in solution. This guide offers an in-depth technical analysis of the predicted ¹H and ¹³C NMR spectra of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine, a compound of interest due to its trifluoromethyl-substituted pyridine core, a common motif in medicinal chemistry.

The absence of publicly available experimental NMR data for this specific molecule necessitates a predictive approach, grounded in fundamental NMR principles and comparative analysis with structurally related compounds. This guide will provide a detailed rationale for the predicted chemical shifts and coupling patterns, equipping researchers with the knowledge to interpret experimental data for this and similar compounds with confidence.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethylamine side chain. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring will significantly influence the chemical shifts of the aromatic protons.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

}

Figure 1: Molecular structure of this compound with proton assignments.

Based on the analysis of substituent effects, the following ¹H NMR spectral data are predicted:

-

H-6: This proton is situated ortho to the pyridine nitrogen, which is strongly electron-withdrawing, leading to a significant downfield shift. It is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling to H-4.

-

H-4: This proton is meta to the electron-withdrawing trifluoromethyl group and ortho to the nitrogen, but para to the ethylamine group. It is expected to be deshielded and will likely appear as a doublet of doublets due to coupling with H-3 and a smaller coupling to H-6.

-

H-3: This proton is ortho to the electron-donating (by resonance) ethylamine group and meta to the nitrogen. It will be the most upfield of the aromatic protons and is expected to be a doublet, coupled to H-4.

-

CH₂ (alpha to pyridine): These two protons are adjacent to the aromatic ring and will be deshielded. They are expected to appear as a triplet, coupled to the adjacent CH₂ group.

-

CH₂ (beta to pyridine): These two protons are adjacent to the amino group and will be slightly more shielded than the alpha-CH₂ protons. They are expected to appear as a triplet, coupled to the alpha-CH₂ group.

-

NH₂: The chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad and may not show clear coupling. In a non-protic solvent, it could appear as a broad singlet.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen and will be significantly deshielded.

-

C-5: This carbon is directly attached to the strongly electron-withdrawing trifluoromethyl group, causing a downfield shift. The signal will also exhibit coupling to the three fluorine atoms, appearing as a quartet.

-

C-3 and C-4: These carbons will have chemical shifts intermediate to the more deshielded carbons.

-

CF₃: The carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet due to one-bond coupling with the three fluorine atoms.

-

Aliphatic Carbons: The two methylene carbons of the ethylamine side chain will appear in the upfield region of the spectrum, with the carbon alpha to the pyridine ring being more deshielded than the carbon adjacent to the amino group.

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.6 | s or d | ~2 |

| H-4 | ~7.8 | dd | ~8, 2 |

| H-3 | ~7.3 | d | ~8 |

| -CH₂- (α to pyridine) | ~3.1 | t | ~7 |

| -CH₂- (β to pyridine) | ~2.9 | t | ~7 |

| -NH₂ | variable (e.g., 1.5-3.0) | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-6 | ~148 |

| C-4 | ~135 |

| C-5 | ~125 (q) |

| C-3 | ~122 |

| CF₃ | ~124 (q) |

| -CH₂- (α to pyridine) | ~45 |

| -CH₂- (β to pyridine) | ~40 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is essential for accurate structural elucidation.

dot graph "experimental_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];

}

Figure 2: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (except for the CF₃ and C-5 carbons which will be quartets).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each peak.

-

For both spectra, pick the peaks and report their chemical shifts in ppm.

-

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for this compound, a molecule of interest in pharmaceutical and chemical research. By understanding the influence of the trifluoromethyl group and the pyridine nitrogen on the NMR spectra, researchers can more effectively interpret experimental data, confirm molecular structures, and assess the purity of their samples. The outlined experimental protocol offers a robust framework for obtaining high-quality NMR data, which is the cornerstone of accurate structural elucidation. For further reading on NMR spectroscopy principles and applications, authoritative texts and resources are recommended.[5][6]

References

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available from: [Link]

-

University of Guelph, Advanced Analysis Centre. NMR Links and Resources. Available from: [Link]

-

Wiley-VCH. (2008). Supporting Information. Available from: [Link]

-

Supporting Information for a scientific article. (n.d.). Available from: [Link]

-

Springer Nature. NMR Protocols and Methods. Available from: [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Available from: [Link]

-

Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. Available from: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available from: [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available from: [Link]

-

PubChem. 2-Pyridineethanamine. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Wiley Science Solutions. NMR Spectral Databases. Available from: [Link]

-

Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]

- 5. omicsonline.org [omicsonline.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Determining the Solubility of 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine in a range of organic solvents. Given the critical role of solubility in drug discovery and development, this document outlines the theoretical underpinnings, practical methodologies, and data interpretation necessary for a thorough solubility assessment.

Introduction: The Significance of Solubility Profiling

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a potential drug candidate.[1][2] For this compound, a compound of interest in medicinal chemistry, understanding its solubility in various organic solvents is paramount for several stages of the drug development pipeline, including:

-

Synthetic Chemistry: Solvent selection for reaction, purification, and crystallization.

-

Formulation Development: Enabling the creation of suitable dosage forms with optimal bioavailability.[1]

-

Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo assays.

This guide will provide a robust scientific and logical framework for approaching the solubility determination of this specific trifluoromethyl-substituted pyridine compound.

Physicochemical Properties of this compound

A thorough understanding of the subject molecule's properties is the first step in predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H9F3N2 | [3] |

| Molecular Weight | 190.17 g/mol | [3] |

| Predicted Boiling Point | 218.8±35.0 °C | [3] |

| Predicted Density | 1.245±0.06 g/cm3 | [3] |

| Predicted pKa | 8.81±0.10 | [3] |

The presence of a primary amine group (-NH2) and a pyridine ring, along with a highly electronegative trifluoromethyl (-CF3) group, defines the molecule's polarity and potential for intermolecular interactions. The primary amine can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor.[4][5] The trifluoromethyl group, while electron-withdrawing, contributes to the molecule's overall lipophilicity.

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound in a given organic solvent will be governed by a balance of intermolecular forces between the solute and the solvent molecules.

Key Factors Influencing Solubility:

-

Hydrogen Bonding: Primary and secondary amines can form hydrogen bonds, which significantly affects their physical properties.[4] Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

-

Polarity: The polarity of the solvent will play a crucial role. Aliphatic amines generally show good solubility in polar organic solvents.[4]

-

Van der Waals Forces: The non-polar ethylamine chain and the pyridine ring will interact with non-polar solvents through these weaker forces.[6]

-

Molecular Structure: The trifluoromethyl group increases the non-polar character of the molecule, potentially enhancing solubility in less polar solvents.

Based on these principles, we can hypothesize the solubility of this compound in different classes of organic solvents:

-

Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the amine and hydroxyl groups.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the polar amine and pyridine functionalities will have limited favorable interactions with these solvents.

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain accurate and reproducible solubility data. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved particles.[1]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample by a validated HPLC method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the diluted sample.

-

Calculate the solubility by taking into account the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Data] | [Calculated Data] |

| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] |

| Acetone | 20.7 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 6.0 | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | [Experimental Data] | [Calculated Data] |

| Heptane | 1.9 | [Experimental Data] | [Calculated Data] |

The results should be interpreted in the context of the solvent properties and the molecular structure of this compound. A correlation between solubility and solvent polarity (as indicated by the dielectric constant) can be explored.

Conclusion

This technical guide provides a comprehensive approach to determining the solubility of this compound in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental methodology, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding synthetic strategies, formulation development, and preclinical assessment, ultimately contributing to the successful advancement of new chemical entities in the drug discovery process.

References

-

Properties of amines. Organic Chemistry II - Lumen Learning. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Physical Properties of Amines. CK-12 Foundation. [Link]

-

Physical Properties of Amines. BYJU'S. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. This compound CAS#: 885277-36-1 [amp.chemicalbook.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. byjus.com [byjus.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. researchgate.net [researchgate.net]

Navigating Phase Transitions: A Technical Guide to the Melting and Boiling Points of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of novel compounds is paramount. These properties, including melting and boiling points, are not merely data points; they are critical indicators of a substance's purity, stability, and intermolecular forces, which in turn influence formulation, storage, and bioavailability. This guide provides an in-depth analysis of the melting and boiling points of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine, a key building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific molecule, we will delve into predicted values, the theoretical underpinnings of phase transitions, and rigorous, field-proven protocols for their empirical determination.

Theoretical Framework: Understanding the Forces at Play

The melting and boiling points of an organic molecule are fundamentally governed by the strength of its intermolecular interactions.[1] For this compound, several key structural features dictate these forces:

-

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular attractions that must be overcome for the substance to melt or boil.

-

Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, and the highly polar trifluoromethyl (-CF3) group create significant molecular dipoles, resulting in strong dipole-dipole forces.

-

Van der Waals Forces: As with all molecules, dispersion forces contribute to the overall intermolecular attractions. The size and shape of the molecule influence the magnitude of these forces.

The combined effect of these interactions suggests that this compound will have a relatively high boiling point and a melting point that is likely above ambient temperature.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable initial estimates for the physical properties of novel compounds.[2][3][4][5] These predictions are derived from quantitative structure-property relationship (QSPR) models, which correlate a molecule's structural features with its physical characteristics.

| Property | Predicted Value | Source |

| Boiling Point | 218.8 ± 35.0 °C | [6] |

| Density | 1.245 ± 0.06 g/cm³ | [6] |

| pKa | 8.81 ± 0.10 | [6] |

It is crucial to underscore that these are in silico predictions and should be treated as estimations.[3][4] Experimental verification remains the gold standard for establishing the definitive physical properties of any compound.

Experimental Determination of Melting and Boiling Points

The following sections outline detailed, self-validating protocols for the empirical determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature range of 0.5-1°C.[7] A broader melting range often indicates the presence of impurities. The following workflow outlines the capillary method, a widely accepted and accurate technique.

Caption: Workflow for Micro Boiling Point Determination.

-

Apparatus Preparation: Take a standard melting point capillary tube and seal one end in a flame.

-

Sample Addition: Add a small amount (a few drops) of liquid this compound to a small, narrow test tube (e.g., a 75x10 mm test tube).

-

Capillary Placement: Place the sealed capillary tube, open end down, into the test tube containing the liquid sample.

-

Heating Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend this assembly in a heating bath (e.g., a beaker of mineral oil).

-

Heating and Observation: Begin to heat the bath gently with constant stirring to ensure uniform temperature distribution. As the temperature rises, air trapped in the capillary will expand and slowly bubble out.

-

Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The rate of bubbling will decrease. The exact boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. [8]8. Pressure Correction: It is imperative to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Conclusion

While computational predictions for the boiling point of this compound provide a valuable starting point, they are no substitute for rigorous experimental determination. The melting and boiling points are fundamental physical constants that are indispensable for the characterization, purification, and formulation of this important chemical entity. The detailed protocols provided in this guide offer a robust framework for obtaining accurate and reliable data, thereby upholding the principles of scientific integrity and enabling confident decision-making in research and development.

References

- Organic Chemistry. (2022, July 30). Predicting boiling and melting points.

- PubMed. (2013). Prediction of boiling points of organic compounds by QSPR tools.

- Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach.

- Sigma-Aldrich. 2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride.

- Unknown Source. This compound.

- CymitQuimica. 2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine.

- Guidechem. This compound dihydrochloride.

- ChemicalBook. This compound.

- NIST WebBook. Pyridine.

- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.

- Learning Space. Determination of melting and boiling points.

- Learning Space. Determination of Melting points and Boiling points.

- Unknown Source. Melting point determination.

Sources

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 4. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 5. medium.com [medium.com]

- 6. This compound CAS#: 885277-36-1 [amp.chemicalbook.com]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

pKa value of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine

An In-depth Technical Guide to the pKa of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This guide provides a comprehensive analysis of the pKa of this compound, a molecule featuring two distinct basic centers and a potent electron-withdrawing substituent. We delve into the structural factors influencing its ionization states, present detailed methodologies for both experimental determination and computational prediction of its pKa values, and offer an expert discussion on the expected basicity of each nitrogen center. This document serves as a technical resource for scientists engaged in the rational design and optimization of pharmacologically active compounds.

Introduction: The Critical Role of pKa in Medicinal Chemistry

In the landscape of drug development, understanding a molecule's ionization behavior in a physiological environment is paramount. The pKa value, which defines the pH at which a molecule is 50% ionized, directly influences a compound's solubility, lipophilicity, membrane permeability, and potential for drug-receptor interactions. An inappropriate pKa can lead to poor bioavailability, off-target effects, or metabolic instability, ultimately halting the progression of a promising therapeutic agent.

The subject of this guide, this compound, presents an interesting case study. Its structure contains two ionizable centers: a primary amine on the ethyl side chain and a nitrogen atom within the pyridine ring. The basicity of these centers is significantly modulated by the presence of a trifluoromethyl (CF3) group, one of the most powerful electron-withdrawing groups used in medicinal chemistry.[1][2] This guide will dissect the interplay of these structural features and provide the theoretical and practical framework for accurately determining the pKa values of this molecule and its analogs.

Structural Analysis and Ionization Equilibria

The molecule this compound possesses two nitrogen atoms that can accept a proton, leading to a complex acid-base equilibrium.

-

N1 (Pyridine Nitrogen): The nitrogen atom within the aromatic pyridine ring.

-

N2 (Ethylamine Nitrogen): The primary amine nitrogen on the flexible ethyl side chain.

The strong inductive effect of the trifluoromethyl group at the 5-position drastically reduces the electron density of the pyridine ring.[2][3] This, in turn, significantly decreases the basicity of the pyridine nitrogen (N1), making it a much weaker base than unsubstituted pyridine.[4] Conversely, the ethylamine nitrogen (N2) is more insulated from the ring's electronics by the two-carbon linker. While the pyridine ring itself is electron-withdrawing, its effect on the side-chain amine is attenuated. Therefore, a significant difference in the basicity of the two nitrogen centers is anticipated.

The protonation sequence can be visualized as follows:

Caption: Predicted protonation pathway for the target molecule.

Experimental pKa Determination: The Gold Standard

While predictions are invaluable, experimental measurement provides definitive pKa values. Potentiometric titration is a robust and widely adopted method for this purpose due to its precision and reliability.[5][6]

Detailed Protocol: Potentiometric Titration

This protocol describes the determination of the pKa values of this compound by titrating a solution of the compound with a standardized strong acid.

A. Materials and Reagents:

-

This compound (or its salt form, e.g., dihydrochloride[7])

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, CO2-free water

-

Methanol or other co-solvent if solubility is low

B. Instrumentation:

-

Automated titrator (e.g., Mettler Toledo T5, Metrohm Titrando)

-

Combined glass pH electrode, calibrated with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01)

-

Magnetic stirrer and stir bar

-

Analytical balance

C. Experimental Workflow:

Caption: Step-by-step workflow for pKa determination via potentiometry.

D. Procedure:

-

Sample Preparation: Accurately weigh an appropriate amount of this compound to create a ~5 mM solution in a titration vessel. Add CO2-free deionized water and KCl to maintain a constant ionic strength (e.g., 0.15 M). If the free base is used, it will first be titrated with a standardized strong acid (HCl) to form the dihydrochloride salt in situ, followed by a back-titration with a strong base (NaOH). If the dihydrochloride salt is used, it will be titrated directly with NaOH.

-

Titration: Place the vessel on the magnetic stirrer, immerse the calibrated pH electrode and the titrant delivery tube. Begin the titration by adding small, precise increments of the titrant (e.g., 0.01 mL) and recording the stable pH reading after each addition.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting sigmoid curve will show two inflection points corresponding to the neutralization of the two basic centers. The pKa values are determined from the pH at the half-equivalence points. More accurately, the equivalence points can be identified from the peaks of the first derivative plot (ΔpH/ΔV vs. V), and the pKa values correspond to the pH where the second derivative is zero.

Alternative Method: UV-Vis Spectrophotometry

For compounds with a suitable chromophore that changes upon protonation (like a pyridine ring), UV-Vis spectrophotometry is an excellent alternative.[8] The method involves preparing a series of buffered solutions across a wide pH range, adding a constant concentration of the analyte to each, and measuring the full UV-Vis spectrum. Changes in absorbance at a specific wavelength are plotted against pH, and the resulting sigmoid curve is fitted to the appropriate equation to solve for the pKa.

Computational pKa Prediction: An In-Silico Approach

Computational chemistry offers a rapid and cost-effective means to estimate pKa values, particularly in the early phases of drug discovery.[5] These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

The most common approach involves a thermodynamic cycle that separates the process into gas-phase and solvation components.[9][10]

General Computational Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine as a Strategic Building Block for Next-Generation Agrochemicals

Abstract

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical design, imparting unique physicochemical properties that enhance biological efficacy, metabolic stability, and transport within target organisms.[1][2][3] This document provides a comprehensive guide for researchers and synthetic chemists on the utility of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine as a versatile building block for the discovery of novel insecticides, fungicides, and herbicides. We present detailed protocols for the synthesis of this key intermediate and demonstrate its application potential by referencing the synthesis of closely related commercial agrochemicals, such as the fungicide Fluopyram. This guide serves as a practical resource for leveraging this powerful synthon in crop protection research.

The Strategic Importance of the Trifluoromethylpyridine Moiety

The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry. The trifluoromethyl (CF₃) group, in particular, offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity.[1] When combined with a pyridine ring, a bioisostere of the phenyl ring with distinct electronic properties, the resulting TFMP scaffold becomes a "privileged" fragment in pesticide discovery.[4][5]

Numerous commercial products underscore the value of the TFMP core, including:

-

Herbicides like Fluazifop-butyl, which utilize a 5-(trifluoromethyl)pyridin-2-yloxy moiety to achieve potent grass weed control.[1]

-

Insecticides such as the insect growth regulator Chlorfluazuron and the aphicide Flonicamid, which leverage the TFMP structure for their specific modes of action.[3]

-

Fungicides , where the TFMP group contributes to the efficacy of products targeting a wide range of plant pathogens.

The ethylamine substituent at the 2-position of the pyridine ring provides a crucial reactive handle, allowing for the straightforward construction of amides, ureas, and other functionalities commonly found in potent agrochemicals. This makes this compound a highly valuable and versatile intermediate for library synthesis and lead optimization.

Physicochemical Properties of the Building Block

Understanding the properties of this compound is essential for reaction design and optimization.

| Property | Value | Source / Notes |

| IUPAC Name | 2-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine | - |

| CAS Number | 885277-36-1 | [6] |

| Molecular Formula | C₈H₉F₃N₂ | [6] |

| Molecular Weight | 190.17 g/mol | [6] |

| Appearance | Liquid or low-melting solid | Typical for similar small aromatic amines |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimation based on analogous structures |

| Solubility | Soluble in methanol, ethanol, DCM, THF | Expected behavior for this functionalized amine |

| Reactivity | Primary amine acts as a nucleophile | Reacts readily with acyl halides, isocyanates, etc. |

Synthesis Protocol for this compound

The synthesis of the title building block can be efficiently achieved via the reduction of the corresponding acetonitrile precursor. This protocol is adapted from established methods for analogous compounds, such as the synthesis of the key intermediate for Fluopyram.

Overall Synthetic Workflow

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents [patents.google.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(5-Trifluoromethyl-pyridin-2-yl)-ethylamine

Introduction: The Strategic Importance of the 2-(5-Trifluoromethyl-pyridin-2-yl) Motif in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving membrane permeability and receptor binding affinity.[1] When appended to a pyridine ring, the trifluoromethyl group creates a highly valuable pharmacophore, the trifluoromethylpyridine (TFMP) moiety, which is a key structural component in numerous agrochemical and pharmaceutical agents.[2] The unique combination of the electron-withdrawing nature of the CF₃ group and the inherent characteristics of the pyridine ring bestows distinctive biological activities.[2]

This guide focuses on palladium-catalyzed cross-coupling reactions involving a critical building block: 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine. This molecule presents two key reactive sites for diversification: the primary amine for N-arylation via Buchwald-Hartwig amination, and the pyridine ring, which, when halogenated, becomes an excellent electrophile for a suite of C-C bond-forming reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Mastering these transformations is paramount for researchers aiming to generate novel compound libraries for drug discovery and development.

Buchwald-Hartwig Amination: Forging the C-N Bond with Precision

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[3] This reaction enables the coupling of amines with aryl halides or pseudohalides, a transformation that is often challenging using classical methods.[3] For a substrate like this compound, this reaction allows for the direct attachment of diverse aryl and heteroaryl groups to the ethylamine nitrogen, providing a rapid route to a wide array of potential drug candidates.

Causality in Experimental Design: Overcoming the Challenges of Electron-Deficient Pyridines

The 5-trifluoromethylpyridine core of our substrate is electron-deficient, which can influence the catalytic cycle. The choice of ligand is critical to promote the desired reactivity and prevent catalyst deactivation. Bulky, electron-rich phosphine ligands are often essential for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The selection of a suitable base is also crucial to deprotonate the amine nucleophile without promoting unwanted side reactions.

Visualizing the Catalytic Cycle

Sources

Application Notes & Protocols: Leveraging 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine for Combinatorial Library Synthesis

Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational design.[1][2][3] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile.[2][4] When appended to a pyridine ring, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine scaffold becomes a powerful building block for creating novel compound libraries.[1][3][4] This guide focuses on the utility of a key exemplar, 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine , as a versatile scaffold for combinatorial chemistry, enabling the rapid generation of diverse molecular entities for high-throughput screening.

The trifluoromethyl group is a strong electron-withdrawing substituent, which can enhance binding affinity through favorable electrostatic interactions and hydrogen bonding with biological targets.[2] Its inclusion can also increase lipophilicity, potentially improving membrane permeability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][4] The pyridine core itself is a bioisostere for various aromatic systems and a key pharmacophoric element in numerous approved drugs. The ethylamine side chain of the title compound provides a crucial reactive handle—a primary amine—that serves as an ideal attachment point for a wide array of chemical diversifications.

This document provides a detailed exploration of the synthetic utility of this compound in combinatorial library synthesis. We will present robust, field-proven protocols for key chemical transformations, including amide bond formation, reductive amination, and urea/thiourea synthesis. The causality behind experimental choices will be explained, and each protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals.

Core Scaffold: Synthesis and Physicochemical Properties

The primary building block, this compound, is accessible through various synthetic routes. A common laboratory-scale synthesis involves the reduction of 2-cyano-3-chloro-5-trifluoromethylpyridine.[5] This method, while effective, can involve harsh conditions. Alternative approaches are continually being developed to improve yield and operational simplicity.

| Property | Value | Source |

| Molecular Formula | C8H9F3N2 | [6] |

| Molecular Weight | 190.17 g/mol | |

| CAS Number | 1187932-37-1 (dihydrochloride) | [6] |

| Appearance | Varies (typically an oil or solid) | N/A |

| Key Reactive Group | Primary Aliphatic Amine | N/A |

Combinatorial Library Synthesis: Key Transformations

The primary amine of this compound is the linchpin for diversification. The following sections detail protocols for three fundamental and highly robust reactions used in combinatorial chemistry. These reactions are amenable to both solution-phase and solid-phase synthesis, allowing for flexibility in library design and production.[7][8]

Amide Bond Formation: The Workhorse of Combinatorial Chemistry

The formation of an amide bond is one of the most reliable and widely used reactions in drug discovery.[9][10] It allows for the coupling of our scaffold with a vast library of commercially available carboxylic acids, introducing a wide range of functional groups and steric diversity.

Rationale for Reagent Selection: For solution-phase synthesis, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an activating agent like 1-hydroxy-7-azabenzotriazole (HOAt) and a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) is a highly effective and well-documented system.[9][10][11][12] This combination minimizes side reactions and provides high conversion rates for a broad scope of carboxylic acids.[9][10]

Caption: Amide bond formation workflow.

Protocol 1: Solution-Phase Amide Coupling

Materials:

-

This compound

-

Carboxylic acid of choice

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOAt (1-hydroxy-7-azabenzotriazole)

-

DIPEA (N,N'-diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOAt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the desired amide.

Reductive Amination: Accessing Secondary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of diverse alkyl and aryl groups through the reaction of our primary amine scaffold with a wide variety of aldehydes and ketones.[13][14] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[13]

Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[14] It is less basic than other common reducing agents like sodium cyanoborohydride, which can minimize side reactions.[15] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Caption: Reductive amination workflow.

Protocol 2: Reductive Amination

Materials:

-

This compound

-

Aldehyde or ketone of choice

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add STAB (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Urea and Thiourea Formation: Exploring Hydrogen Bonding Motifs

Urea and thiourea moieties are privileged structures in medicinal chemistry, known for their ability to form strong hydrogen bonds with biological targets.[16] These functional groups can be readily introduced by reacting our primary amine scaffold with isocyanates or isothiocyanates, respectively.

Rationale for Reagent Selection: The reaction between a primary amine and an isocyanate or isothiocyanate is typically a straightforward and high-yielding process that often requires no catalyst.[16] A simple aprotic solvent like dichloromethane or tetrahydrofuran (THF) is usually sufficient.

Caption: Urea and thiourea synthesis workflows.

Protocol 3: Urea/Thiourea Synthesis

Materials:

-

This compound

-

Isocyanate or isothiocyanate of choice

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hexanes (for precipitation/trituration)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

To this solution, add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold DCM or hexanes.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified by trituration with hexanes or by flash column chromatography if necessary.

Analytical Characterization of Libraries

The successful synthesis of a combinatorial library requires rigorous analytical characterization to confirm the identity and purity of the individual compounds. Standard techniques include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired products and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purity assessment of library members.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries. The robust and reliable protocols outlined in this guide provide a solid foundation for researchers to generate novel collections of compounds for screening in various therapeutic areas. The strategic incorporation of the trifluoromethyl-pyridine motif offers a compelling starting point for the development of next-generation drug candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. The continued exploration of new synthetic methodologies and the expansion of the building block repertoire will undoubtedly lead to the discovery of novel bioactive molecules derived from this promising scaffold.[3]

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

-

Lannutti, F., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1436-1455. Retrieved from [Link]

-

Favalli, N., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 27(8), 1969-1975. Retrieved from [Link]

-

Favalli, N., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(8), 448-453. Retrieved from [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

-

Favalli, N., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ResearchGate. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Retrieved from [Link]

-

Lannutti, F., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1436-1455. Retrieved from [Link]

-

Favalli, N., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Semantic Scholar. Retrieved from [Link]

-

Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5413. Retrieved from [Link]

-

Vasella, A., et al. (2002). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Organic Syntheses, 79, 45. Retrieved from [Link]

-

Flood, A., et al. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(40), 7494-7498. Retrieved from [Link]

- CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents.

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

Zuckermann, R. N., et al. (1994). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Journal of the American Chemical Society, 116(7), 3149-3150. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Retrieved from [Link]

-

Li, Y., et al. (2022). On-DNA Reductive Amination and Alkylation. Springer Protocols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Zare, A., et al. (2018). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry, 42(18), 15036-15044. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2017). Synthesis and Characterization of Copperdoped Urea Thiourea Single Crystal Developed By Slow Evaporation Method. Retrieved from [Link]

-

Kliuchnikova, M., et al. (2022). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules, 27(19), 6271. Retrieved from [Link]

- CN101602702B - Production technology for synthesizing thiourea by urea method - Google Patents.

-

Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]

-

Open Access Journals. (n.d.). Combinatorial Chemistry: Innovations and Applications. Retrieved from [Link]

-

Preprints.org. (2024). From One to Millions: The Revolution of Combinatorial Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. CN112552231B - Synthetic method of 2- (3-chloro-5- (trifluoromethyl) pyridine-2-yl) ethylamine - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Combinatorial chemistry - Wikipedia [en.wikipedia.org]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. | Semantic Scholar [semanticscholar.org]

- 13. jocpr.com [jocpr.com]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine

Welcome to the technical support center for the synthesis of 2-(5-trifluoromethyl-pyridin-2-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental observations and offering field-proven solutions.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the most common synthetic routes to this compound?

-

Why is my reaction yield consistently low?

-

I see multiple spots on my TLC analysis after the reaction. What could they be?

-

-

Troubleshooting Guide by Synthetic Strategy

-

Strategy 1: Reduction of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

-

Common Byproducts and Their Identification

-

Troubleshooting and Purification Protocols

-

-

Strategy 2: Elaboration from 2-Methyl-5-(trifluoromethyl)pyridine

-

Common Byproducts and Their Identification

-

Troubleshooting and Purification Protocols

-

-

Strategy 3: Alternative Routes via Wittig or Henry Reactions

-

Common Byproducts and Their Identification

-

Troubleshooting and Purification Protocols

-

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically follows two main strategies, each with its own set of advantages and potential challenges:

-

Route A: Reduction of a Nitrile Precursor. This is a widely used approach that starts with a pre-functionalized pyridine ring containing a cyanomethyl group, such as 2-(5-(trifluoromethyl)pyridin-2-yl)acetonitrile. The nitrile is then reduced to the primary amine using various reducing agents like borane complexes (e.g., BH₃·THF, BH₃·SMe₂) or through catalytic hydrogenation.[1][2]

-

Route B: Building the Ethylamine Side Chain. This strategy involves starting with a simpler pyridine derivative, like 2-methyl-5-(trifluoromethyl)pyridine, and constructing the ethylamine side chain step-by-step. This can involve reactions like deprotonation of the methyl group followed by reaction with an electrophile, or oxidation of the methyl group to an aldehyde, which then undergoes further transformations.

The choice of route often depends on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

Q2: Why is my reaction yield consistently low?

A2: Consistently low yields can stem from a variety of factors, often specific to the chosen synthetic route. Some common culprits include:

-

Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst/reagent.

-

Byproduct formation: Competing side reactions can consume starting materials and lead to a complex mixture of products, making isolation of the desired amine difficult.

-

Product degradation: The target amine, being a primary amine, can be susceptible to degradation under certain conditions, such as prolonged exposure to air or harsh work-up procedures.

-

Purification losses: The polarity of the amine can sometimes lead to challenges during extraction and column chromatography, resulting in significant product loss.

This guide will delve deeper into specific causes of low yield within each synthetic strategy and provide targeted troubleshooting advice.

Q3: I see multiple spots on my TLC analysis after the reaction. What could they be?

A3: The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture, likely containing unreacted starting materials, the desired product, and various byproducts. The identity of these spots is highly dependent on your synthetic route. For instance:

-

If you are performing a nitrile reduction , you might see the starting nitrile, the desired amine, and potentially partially reduced intermediates like the corresponding imine or amide.

-

If you are building the side chain from 2-methyl-5-(trifluoromethyl)pyridine , you could have a variety of intermediates and byproducts from each step of your sequence.

To identify these spots, it is crucial to run co-spots with your starting materials and, if available, authentic samples of potential byproducts. Staining the TLC plate with specific reagents can also be informative. For example, ninhydrin stain is excellent for visualizing primary and secondary amines, appearing as pink or purple spots.[3] A potassium permanganate stain can indicate the presence of easily oxidizable functional groups.[4]

Troubleshooting Guide by Synthetic Strategy

Strategy 1: Reduction of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile

This is a convergent and popular route. The key transformation is the reduction of the nitrile group to a primary amine. The most common reducing agents are borane complexes and catalytic hydrogenation.

Caption: Reduction of the nitrile precursor.

| Byproduct Class | Specific Example(s) | Formation Mechanism | Identification (TLC, NMR, MS) |

| Incomplete Reduction | 2-(5-(Trifluoromethyl)pyridin-2-yl)acetamide | Hydrolysis of the intermediate imine during workup or incomplete reduction. | TLC: Less polar than the amine. ¹H NMR: Characteristic amide NH₂ signals. MS: M+ corresponding to the amide. |

| Over-reduction/Side Reactions | Bis[2-(5-trifluoromethyl-pyridin-2-yl)ethyl]amine | Reaction of the product amine with the intermediate imine. More common in catalytic hydrogenation.[1] | TLC: Less polar than the primary amine. MS: M+ corresponding to the secondary amine. |

| Starting Material Impurities | 2-Chloro-3-(trifluoromethyl)pyridine, Dichloro-isomers | Carryover from the synthesis of the trifluoromethylpyridine core. | GC-MS: Can be readily identified by their mass spectra. ¹H NMR: Distinct aromatic proton patterns.[5] |

Problem 1: Significant amount of unreacted nitrile starting material.

-

Cause & Explanation: Insufficient reducing agent, low reaction temperature, or short reaction time. Borane reagents can decompose upon storage, leading to a lower effective concentration.

-

Troubleshooting Steps:

-

Verify Reagent Quality: Use a fresh bottle of the borane reagent or titrate it to determine its exact molarity.

-

Increase Stoichiometry: Gradually increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq. of BH₃·THF).

-

Optimize Reaction Conditions: Increase the reaction temperature (e.g., refluxing THF for BH₃·THF) and extend the reaction time. Monitor the reaction progress by TLC or GC-MS.

-

Problem 2: Presence of amide byproduct.

-